molecular formula C7H11BN2O2 B1455886 (1-Cyclobutylpyrazol-4-yl)boronic acid CAS No. 1443112-54-6

(1-Cyclobutylpyrazol-4-yl)boronic acid

Cat. No. B1455886
M. Wt: 165.99 g/mol
InChI Key: BCJHUJINKCSWQE-UHFFFAOYSA-N
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Description

(1-Cyclobutylpyrazol-4-yl)boronic acid, or 1-CBPA, is a boronic acid that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a versatile, inexpensive, and easily synthesized compound that has been used in a variety of research and laboratory experiments. 1-CBPA is a useful reagent for the formation of boronic esters, which are important intermediates in the synthesis of pharmaceuticals and other organic compounds. In addition, 1-CBPA has been used as a catalyst in a variety of reactions, including the synthesis of small molecules and the preparation of boronic acids. Furthermore, 1-CBPA has been used in the development of novel drug delivery systems and as a tool for studying the biological activity of various compounds.

Scientific Research Applications

Catalytic Applications

  • Boronic acids, including derivatives like (1-Cyclobutylpyrazol-4-yl)boronic acid, are versatile in organic chemistry. They have catalytic properties useful for reactions such as the aza-Michael addition, which leads to densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Biomedical Applications

  • Boronic acid compounds are being explored for biomedical applications, such as in boron neutron capture therapy, which is a type of cancer treatment. The unique structure of boronic acids, including their derivatives, makes them suitable for this therapy (Kabalka et al., 2002).

Sensing and Detection

  • The interactions of boronic acids with diols and Lewis bases have led to their use in various sensing applications. This includes biological labeling and the development of sensors for detecting substances like glucose (Lacina, Skládal, & James, 2014).

Material Science

  • Boronic acids play a role in the field of biomaterials, especially due to their ability to bind with biologically relevant diols. This makes them useful in the preparation of materials with dynamic covalent or responsive behavior (Brooks, Deng, & Sumerlin, 2018).

Organic Synthesis

  • Organoboron acids and their derivatives serve as catalysts in organic synthesis. They enable diverse modes of catalytic reactivity due to the Lewis acidity of trivalent boron (Dimitrijević & Taylor, 2013).

Antiviral Therapeutics

  • Phenylboronic-acid-modified nanoparticles show potential as antiviral inhibitors, with reduced cellular toxicity. This application demonstrates the utility of boronic acid derivatives in pharmaceutical research (Khanal et al., 2013).

Future Directions

: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry : Boronic acids for sensing and other applications - a mini-review of recent progress : Selection of boron reagents for Suzuki–Miyaura coupling

properties

IUPAC Name

(1-cyclobutylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7,11-12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJHUJINKCSWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2CCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclobutylpyrazol-4-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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